molecular formula C20H21NO2 B131673 (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone CAS No. 155335-09-4

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone

Cat. No. B131673
M. Wt: 307.4 g/mol
InChI Key: VMBZKJORWAIIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone, also known as JWH-250, is a synthetic cannabinoid compound that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabis.

Mechanism Of Action

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are responsible for the psychoactive effects of cannabis. When (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects, including altered perception, mood, and appetite.

Biochemical And Physiological Effects

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of hormones and neurotransmitters, such as dopamine and serotonin. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a potential treatment for a variety of medical conditions.

Advantages And Limitations For Lab Experiments

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with. However, there are limitations to using (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone in lab experiments. It is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endogenous cannabinoids. Additionally, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has psychoactive effects that may interfere with some experiments.

Future Directions

There are several future directions for research on (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. One area of interest is the development of new treatments for cancer using cannabinoid compounds. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has shown promise in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a potential treatment option. Finally, there is ongoing research into the development of new synthetic cannabinoid compounds with improved therapeutic properties and fewer side effects.

Synthesis Methods

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with butyl magnesium bromide to form 4-methoxyphenylbutanenitrile. This intermediate is then reacted with 3-indolylacetic acid to form the final product, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. The synthesis of (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is complex and requires specialized equipment and expertise.

Scientific Research Applications

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on cancer cells and to develop new treatments for cancer.

properties

CAS RN

155335-09-4

Product Name

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H21NO2/c1-3-4-8-18-19(16-7-5-6-9-17(16)21-18)20(22)14-10-12-15(23-2)13-11-14/h5-7,9-13,21H,3-4,8H2,1-2H3

InChI Key

VMBZKJORWAIIMM-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC

synonyms

(2-BUTYL-1H-INDOL-3-YL)(4-METHOXYPHENYL)METHANONE

Origin of Product

United States

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